

Technical Guide on the Spectroscopic Data of Linagliptin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glepidotin B**

Cat. No.: **B157564**

[Get Quote](#)

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Initial searches for "**Glepidotin B**" did not yield any publicly available spectroscopic data. It is possible that this is a novel compound, a proprietary research code, or a nomenclature not yet in the public domain. To fulfill the core requirements of an in-depth technical guide on a relevant compound for the target audience, this whitepaper will focus on the extensive and well-documented spectroscopic data of Linagliptin.

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.^[1] This document provides a comprehensive summary of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data. Detailed experimental protocols and relevant pathway diagrams are also presented to support research and development activities.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for Linagliptin, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data for Linagliptin are presented below.

Table 1: ¹H NMR Spectroscopic Data for Linagliptin[1]

Position	Chemical Shift (ppm)	Multiplicity	Number of Hydrogens	Assignment
5, 15	1.75 – 1.79	Singlet	6H	CH ₃
6, 9, 14	2.80 – 2.90	Multiplet	6H	CH ₂
-	3.32 – 3.34	Multiplet	-	Solvent (DMSO-d ₆)
12	3.35 – 3.36	Multiplet	6H	CH ₂
13	4.88 – 4.91	Duplet	2H	NH ₂
7	5.32	Singlet	3H	CH ₃
2	7.65 – 7.70	Triplet	1H	CH aromatic
1	7.79 – 7.83	Duplet	1H	CH aromatic
3	7.88 – 7.94	Triplet	1H	CH aromatic

| 4 | 8.23 – 8.27 | Duplet | 1H | CH aromatic |

Table 2: ¹³C NMR Spectroscopic Data for Linagliptin

Chemical Shift (ppm)	Assignment
15.3	CH ₃
29.5	CH ₃
32.8	CH ₂
35.5	CH ₂
47.9	CH ₂
48.3	CH
50.7	CH ₂
56.4	CH
106.0	C
123.6	CH
124.9	CH
126.8	CH
128.9	C
133.9	CH
148.2	C
151.7	C
155.0	C=O
156.9	C=O
160.0	C
162.1	C
168.9	C

| 168.9 | C |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Linagliptin

Parameter	Value	Reference
Molecular Ion $[M+H]^+$	m/z 473.25	[1] [2]
Molecular Formula	$C_{25}H_{28}N_8O_2$	[3]

| Molecular Weight | 472.54 g/mol |[\[3\]](#) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Absorption Bands for Linagliptin

Wavenumber (cm^{-1})	Assignment	Reference
3428	N-H ₂ stretching	[4]
2932, 2852	Aliphatic C-H stretching	[4]
2223	-C≡C- stretching	[5]
1697	C=O stretching	[6]
1655	C=O stretching	[4]
1517	C=N stretching	[4]
1506	C-N stretching	[6]
1286	C-N stretching	[4]

| 763 | C≡C bending |[\[4\]](#) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.

Table 5: UV-Vis Absorption Maxima for Linagliptin

Solvent	λmax 1 (nm)	λmax 2 (nm)	Reference
Methanol	~226	~293	[2]
Acetonitrile	~226	~293	[2]
Ethanol	~226	~293	[2]
Water	~226	~293	[2]
Acetonitrile:Methanol: Water (1:1:1)	298	-	[7]

| Methanol:Water (15:85) | 290 | - | [8] |

Experimental Protocols

The following protocols are synthesized from published methodologies for the spectroscopic analysis of Linagliptin.

NMR Spectroscopy

- Instrumentation: Varian VNMRS-300 (300 MHz) or equivalent NMR spectrometer.[9]
- Sample Preparation: A suitable amount of Linagliptin reference standard is dissolved in deuterated dimethylsulfoxide (DMSO-d₆).[9]
- ¹H NMR Acquisition:
 - Spectrometer Frequency: 300 MHz or 400 MHz.[1][9]
 - Solvent: DMSO-d₆.[1]

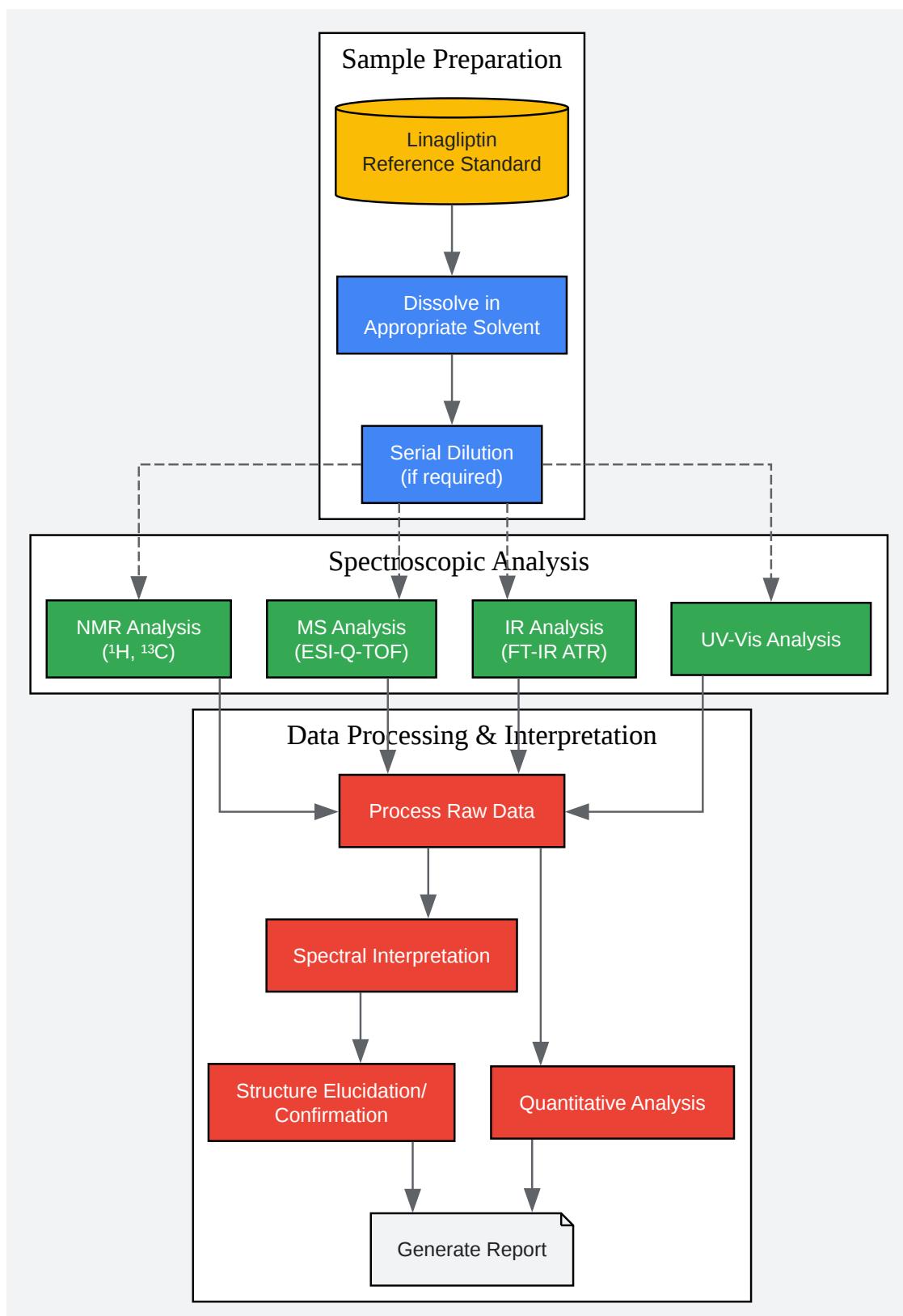
- Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
- Data Acquisition: Standard proton NMR acquisition parameters are used.
- ^{13}C NMR Acquisition:
 - Spectrometer Frequency: 100 MHz.[[1](#)]
 - Solvent: DMSO-d₆.[[1](#)]
 - Data Acquisition: Standard carbon NMR acquisition parameters with proton decoupling are used.

Mass Spectrometry

- Instrumentation: UPLC system coupled to a Micromass Q-TOF micro mass spectrometer or a XEVO G2-XS Q-ToF high-resolution mass spectrometer.[[3](#)][[9](#)]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[[3](#)][[10](#)]
- Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of acetonitrile and water, and introduced into the mass spectrometer via the UPLC system.[[10](#)]
- MS Scan Conditions:
 - Capillary Voltage: 0.8 - 1.0 kV.[[10](#)]
 - Source Temperature: 120 °C.[[10](#)]
 - Desolvation Temperature: 350 - 550 °C.[[10](#)]
 - Cone Voltage: 30 - 40 V.[[10](#)]
 - Scan Range: m/z 100-1200.[[10](#)]

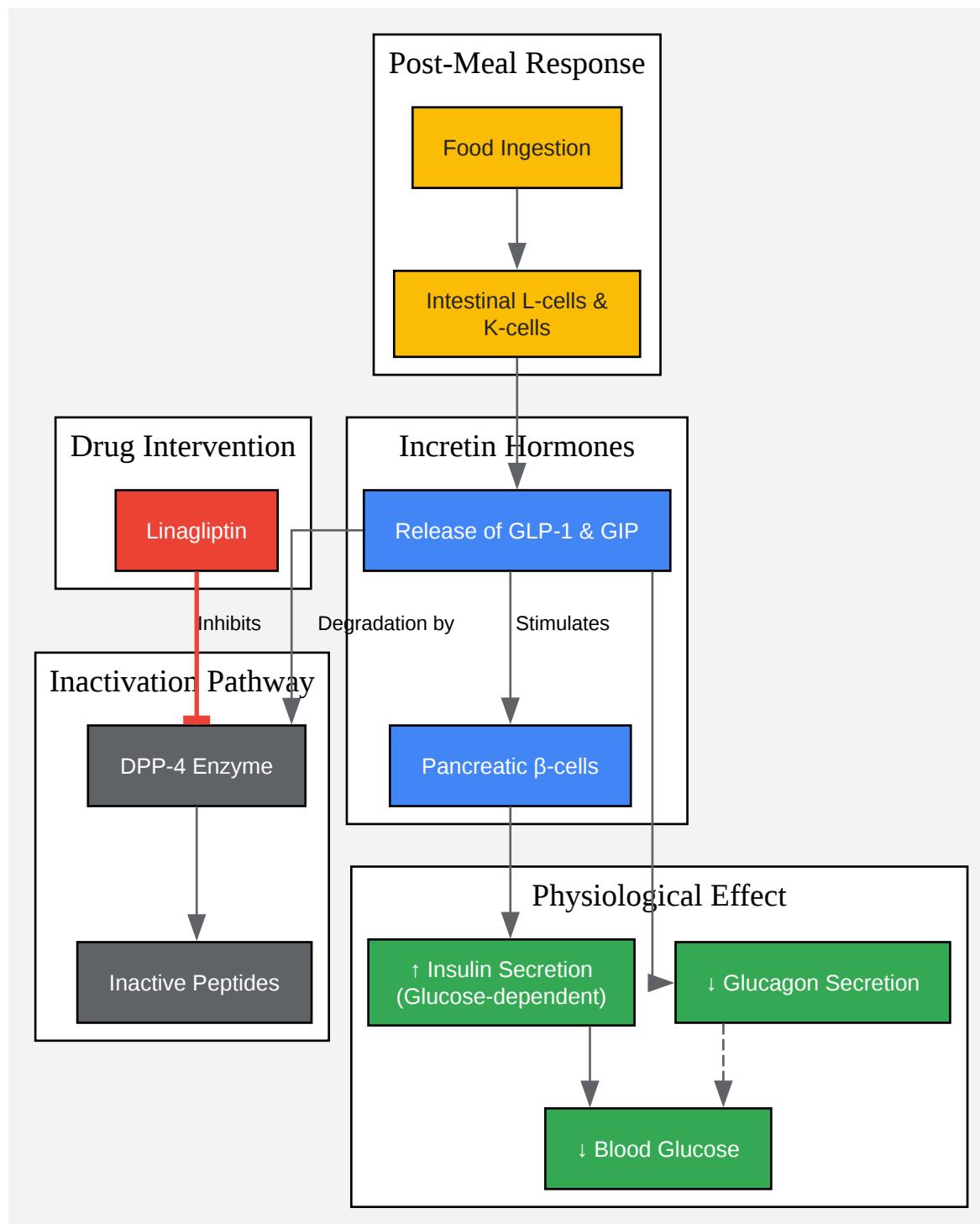
IR Spectroscopy

- Instrumentation: Perkin Elmer Spectrum BXII or equivalent FT-IR spectrometer.[[9](#)]


- Sample Preparation: A small amount of the Linagliptin sample is placed directly onto the attenuated total reflectance (ATR) crystal. No KBr pellet preparation is required for this method.[9]
- Data Acquisition:
 - Scan Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: A suitable number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

UV-Vis Spectroscopy

- Instrumentation: Shimadzu UV-1601 PC or equivalent double beam UV-Vis spectrophotometer.[9]
- Sample Preparation: A stock solution of Linagliptin is prepared by accurately weighing the reference standard and dissolving it in a suitable solvent (e.g., methanol, acetonitrile, or water).[2][8] Working solutions are prepared by diluting the stock solution to the desired concentration (e.g., 10 $\mu\text{g/mL}$).[2]
- Data Acquisition:
 - Scan Range: 200-400 nm.[9]
 - Blank: The solvent used for sample preparation is used as the blank.
 - Cuvettes: 10 mm matched quartz cuvettes are used.[9]
 - The absorption spectrum is recorded, and the wavelengths of maximum absorbance (λ_{max}) are determined.


Visualizations

The following diagrams illustrate the mechanism of action of Linagliptin and a typical experimental workflow for its spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of Linagliptin.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Linagliptin via DPP-4 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSC, FT-IR and NIR with Chemometric Assessment Using PCA and HCA for Estimation of the Chemical Stability of Oral Antidiabetic Drug Linagliptin in the Presence of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magnascientiapub.com [magnascientiapub.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- To cite this document: BenchChem. [Technical Guide on the Spectroscopic Data of Linagliptin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157564#glepidotin-b-spectroscopic-data-nmr-ms-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com